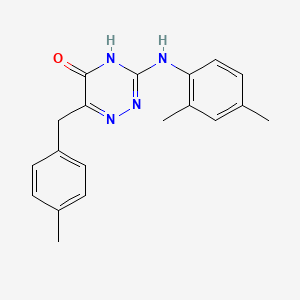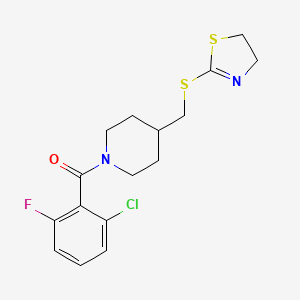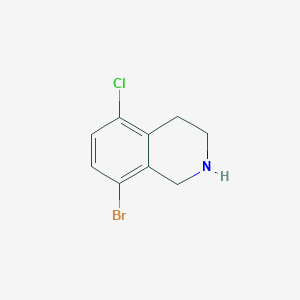
3-((2,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((2,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, also known as DMAT, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DMAT belongs to the class of triazine compounds and has been shown to exhibit potent inhibitory activity against various cancer cell lines.
科学的研究の応用
Synthesis and Biological Activities
The synthesis of novel 1,2,4-triazole derivatives, including structures similar to the specified chemical, has been explored for various biological applications. For example, Bektaş et al. (2007) detailed the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various primary amines, aiming to discover compounds with antimicrobial activities. Some synthesized compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of such derivatives in antimicrobial drug development Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438.
Another study by Sañudo et al. (2006) focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, revealing a new class of cyclic dipeptidyl ureas. These compounds, resulting from specific Ugi reactions and further chemical manipulations, constitute a novel class of pseudopeptidic [1,2,4]triazines, suggesting potential applications in peptide chemistry and drug design Sañudo, M., Marcaccini, S., Basurto, S., & Torroba, T. (2006). The Journal of Organic Chemistry, 71, 4578-4584.
Corrosion Inhibition
The study of triazine derivatives extends into the field of corrosion inhibition. Singh et al. (2018) investigated the corrosion inhibition performance of three triazine derivatives on mild steel in hydrochloric acid. Their research demonstrates significant inhibition efficiencies, showcasing the utility of such compounds in protecting metals against corrosion. This highlights an industrial application of triazine derivatives beyond biological activities Singh, A., Ansari, K. R., Haque, J., Dohare, P., Lgaz, H., Salghi, R., & Quraishi, M. (2018). Journal of The Taiwan Institute of Chemical Engineers, 82, 233-251.
Antioxidant and Antiviral Activities
Further expanding the scope of 1,2,4-triazine research, compounds within this class have been synthesized and evaluated for their antioxidant and antiviral activities. For instance, research by Hussain (2016) on new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol showed significant free-radical scavenging ability, indicating the potential for these compounds in developing antioxidant therapies Hussain, D. F. (2016). Oriental Journal of Chemistry, 32, 539-547.
Moreover, Golankiewicz et al. (1995) synthesized a variety of imidazo[1,5-a]-1,3,5-triazine derivatives to examine their inhibitory effects on ortho- and paramyxoviruses. This study highlighted specific compounds with selective biological activity against certain viruses, offering insights into the antiviral applications of triazine derivatives Golankiewicz, B., Januszczyk, P., Ikeda, S., Balzarini, J., & De Clercq, E. (1995). Journal of Medicinal Chemistry, 38, 3558-3565.
特性
IUPAC Name |
3-(2,4-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-4-7-15(8-5-12)11-17-18(24)21-19(23-22-17)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJAXSUQHSPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)




![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)
![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)
![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)

![Ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2408877.png)
![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)
![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)